molecular formula C21H31N3O5S B2856354 N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-74-3

N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2856354
CAS No.: 872862-74-3
M. Wt: 437.56
InChI Key: LDHNECROQLGRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Polyamine Analogue-Induced Programmed Cell Death

Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrates their role in inducing programmed cell death (PCD) in certain cell types. This mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and highlights the potential of these compounds in selective cytotoxic activity against tumor cells. This suggests that compounds like N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide could be explored for their effects on polyamine catabolism and implications in cancer research (Ha, Woster, Yager, & Casero, 1997).

Synthesis of Oxazinanes and Oxalamides

The facile synthesis of oxazinanes and oxalamides from related compounds underlines the versatility of these molecules in creating complex heterocyclic structures. For instance, the reaction of aminonitrones with isocyanides and Br2 demonstrates the ability to yield 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which serve as precursors for further chemical transformations. Such reactivity suggests the potential for this compound to be used in the synthesis of novel compounds with applications in medicinal chemistry and material science (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).

Novel Synthetic Approaches

The development of novel one-pot synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the innovation in creating functionalized molecules from precursors like 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology points to the broader applicability of compounds like this compound in generating new molecules with potential applications in drug development and synthetic organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-16-9-11-18(12-10-16)30(27,28)24-13-6-14-29-19(24)15-22-20(25)21(26)23-17-7-4-2-3-5-8-17/h9-12,17,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHNECROQLGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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